molecular formula C19H18FN3O2S B3580360 8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)quinoline CAS No. 326007-88-9

8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)quinoline

Cat. No.: B3580360
CAS No.: 326007-88-9
M. Wt: 371.4 g/mol
InChI Key: GKNQZPYYWXKKRQ-UHFFFAOYSA-N
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Description

8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)quinoline is a complex organic compound that features a quinoline core substituted with a sulfonyl group and a piperazine ring bearing a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

The next step involves the introduction of the sulfonyl group. This can be achieved by reacting the quinoline with chlorosulfonic acid, resulting in the formation of a sulfonyl chloride intermediate. The sulfonyl chloride is then reacted with 4-(4-fluorophenyl)piperazine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the quinoline ring or the sulfonyl group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives or desulfonylated products.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)quinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or fluorescence.

Mechanism of Action

The mechanism of action of 8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring and fluorophenyl group can enhance binding affinity and specificity, while the quinoline core can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinoline core, sulfonyl group, and fluorophenyl-piperazine moiety allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

8-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c20-16-6-8-17(9-7-16)22-11-13-23(14-12-22)26(24,25)18-5-1-3-15-4-2-10-21-19(15)18/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNQZPYYWXKKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401206136
Record name 8-[[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401206136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326007-88-9
Record name 8-[[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326007-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-[[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401206136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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